Cas no 933750-74-4 (5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid)
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
- 3H-Imidazo[4,5-b]pyridine-2-carboxylicacid, 5-chloro-
- 5-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
- FD7078
- 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylicacid
- PubChem14929
- FCH950438
- SB14738
- EN000800
- 5-Chloro-1H-imidazo[4,5-b]picolinic acid
- Y6673
- A844568
- 750C744
- DS-10824
- MFCD11047204
- 933750-74-4
- DTXSID70647986
- SCHEMBL17874276
- J-517245
- AKOS015851263
- MFCD11518920
- LT0069
- CS-0187128
- SY006834
- FT-0646737
- AKOS006349685
- AMY15285
- 1H-5-Chloro-imidazo[4,5-b]pyridine-2-carboxylic acid
- DB-079545
- 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
-
- MDL: MFCD11047204
- Inchi: 1S/C7H4ClN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
- InChI Key: YNJRKEMASYTHFC-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(N=1)N=C(C(=O)O)N2
Computed Properties
- Exact Mass: 196.99900
- Monoisotopic Mass: 196.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 78.9
Experimental Properties
- Density: 1.752
- Refractive Index: 1.763
- PSA: 78.87000
- LogP: 1.30950
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WC443-250mg |
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid |
933750-74-4 | 95+% | 250mg |
2061CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WC443-100mg |
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid |
933750-74-4 | 95+% | 100mg |
857CNY | 2021-05-07 | |
| Alichem | A029185954-5g |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
933750-74-4 | 95% | 5g |
$1460.60 | 2023-08-31 | |
| Alichem | A029185954-10g |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
933750-74-4 | 95% | 10g |
$2101.12 | 2023-08-31 | |
| Alichem | A029185954-25g |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
933750-74-4 | 95% | 25g |
$3752.00 | 2023-08-31 | |
| TRC | C278815-50mg |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylicacid |
933750-74-4 | 50mg |
$ 280.00 | 2022-04-01 | ||
| TRC | C278815-100mg |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylicacid |
933750-74-4 | 100mg |
$ 465.00 | 2022-04-01 | ||
| TRC | C278815-250mg |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylicacid |
933750-74-4 | 250mg |
$ 925.00 | 2022-04-01 | ||
| Chemenu | CM151396-1g |
5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
933750-74-4 | 95% | 1g |
$888 | 2021-08-05 | |
| Fluorochem | 227833-250mg |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
933750-74-4 | 95% | 250mg |
£160.00 | 2022-02-28 |
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid Suppliers
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Introduction to 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS No. 933750-74-4)
5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid, identified by the CAS number 933750-74-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a scaffold that has been widely explored for its potential biological activities. The structural features of 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid, particularly the presence of a chloro substituent and a carboxylic acid functional group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The imidazopyridine core is a privileged structure in drug discovery, exhibiting a broad spectrum of biological activities due to its ability to interact with multiple biological targets. The introduction of the chloro group at the 5-position enhances the electrophilicity of the molecule, facilitating further functionalization and enabling the construction of more complex derivatives. Additionally, the carboxylic acid moiety at the 2-position provides a site for amide bond formation, which is crucial for linking the compound to other pharmacophores or for further derivatization purposes.
Recent advancements in medicinal chemistry have highlighted the importance of 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid as a key building block in the development of novel therapeutic agents. Studies have demonstrated its utility in generating compounds with potential applications in oncology, inflammation, and central nervous system disorders. The compound’s ability to modulate enzyme activity and receptor binding has been particularly intriguing to researchers seeking to develop next-generation drugs with improved efficacy and reduced side effects.
In particular, research has focused on leveraging the structural flexibility of 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid to develop inhibitors targeting key enzymes involved in disease pathways. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and phosphodiesterases, which are critical players in cellular signaling cascades. The chloro substituent has been found to enhance binding affinity by participating in hydrogen bonding or π-stacking interactions with biological targets, thereby improving drug potency.
The carboxylic acid group has also been exploited for prodrug design, where it can be converted into esters or amides that improve solubility or bioavailability upon administration. This versatility makes 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid a valuable asset in drug development pipelines. Furthermore, computational studies have suggested that modifications at the 3-position of the imidazopyridine ring can fine-tune pharmacokinetic properties, offering opportunities to optimize metabolic stability and tissue distribution.
Another area of interest has been the exploration of 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. By incorporating radioisotopes such as fluorine-18 or carbon-11 into derivatives of this scaffold, researchers have developed probes that can visualize biological processes non-invasively. These imaging agents have found applications in clinical trials for early detection and monitoring of diseases such as cancer.
The synthetic methodologies for preparing 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid have also seen significant development. Modern synthetic routes often involve multi-step cascades that minimize byproduct formation and improve yield. Transition metal-catalyzed reactions have been particularly useful in constructing the imidazopyridine core efficiently. Additionally, green chemistry principles have been applied to develop more sustainable synthetic pathways, reducing reliance on hazardous reagents and solvents.
The pharmacological profile of 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid continues to be an active area of investigation. Preclinical studies have revealed promising results in models of inflammation and neurodegeneration, where derivatives of this compound have demonstrated anti-inflammatory and neuroprotective effects. These findings underscore the potential of further exploring this scaffold for therapeutic applications.
In conclusion,5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS No. 933750-74-4) is a versatile and highly relevant compound in pharmaceutical research. Its unique structural features enable diverse chemical modifications and biological interactions, making it a valuable tool for developing novel drugs targeting various diseases. As research progresses,the full therapeutic potential of this compound is expected to be uncovered,leading to innovative treatments that improve patient outcomes.
933750-74-4 (5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid) Related Products
- 1545675-72-6(5-chloroimidazo[1,5-a]pyridine-3-carboxylic acid)
- 2924824-55-3(Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate)
- 2306265-12-1(6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid)
- 1044772-75-9(ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate)
- 97640-15-8(3H-Imidazo[4,5-b]pyridine-2-carboxylic acid)
- 1067193-30-9(3H-Imidazo4,5-bpyridine-2-carboxylic Acid Hydrochloride)
- 1201924-40-4(5-chloro-α-methyl-3H-Imidazo[4,5-b]pyridine-2-methanol)
- 172648-09-8({5-chloro-3H-imidazo4,5-bpyridin-2-yl}methanol)
- 1044772-73-7(methyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate)
- 1511300-28-9(7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid)